2-deoxy-5-O-phosphono-D-erythro-pentose

Description

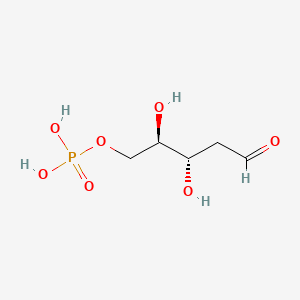

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S)-2,3-dihydroxy-5-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQNUOMIEBHXQG-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227659 | |

| Record name | 2-Deoxyribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-50-9 | |

| Record name | 2-Deoxyribose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways Involving 2 Deoxy D Ribose 5 Phosphate

Deoxyribonucleotide Metabolism and 2-Deoxy-D-ribose 5-Phosphate as a Key Intermediatenih.govasm.org

Deoxyribonucleotide metabolism encompasses the processes that supply the precursor molecules required for DNA synthesis and repair. 2-Deoxy-D-ribose 5-phosphate is a central figure in this metabolic domain, participating in both the creation and breakdown of these essential units.

In the synthesis of deoxyribonucleotides, 2-deoxy-D-ribose 5-phosphate serves as a precursor for the deoxyribose sugar moiety. The enzyme deoxyribose-phosphate aldolase (B8822740) (DERA) can catalyze the condensation of D-glyceraldehyde 3-phosphate (an intermediate of glycolysis) and acetaldehyde (B116499) to form 2-deoxy-D-ribose 5-phosphate. nih.govnih.gov This dRP can then be converted to 2-deoxy-α-D-ribose 1-phosphate by phosphopentomutase. enzyme-database.org Subsequently, 2-deoxy-α-D-ribose 1-phosphate can be incorporated into deoxyribonucleosides through the action of nucleoside phosphorylases, which are then phosphorylated to become the deoxyribonucleoside triphosphates (dNTPs) required for DNA replication. fiveable.mes3waas.gov.in This pathway provides an alternative route for generating the deoxyribose component of DNA, linking central carbon metabolism directly to DNA precursor synthesis. asm.org

Conversely, during the degradation of DNA and deoxyribonucleosides, 2-deoxy-D-ribose 5-phosphate is a key product. Deoxyribonucleosides, resulting from DNA breakdown, are cleaved by nucleoside phosphorylases to yield a free nitrogenous base and 2-deoxy-D-ribose 1-phosphate. nih.gov Phosphopentomutase then isomerizes 2-deoxy-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate. nih.govenzyme-database.org From here, DERA catalyzes the retro-aldol cleavage of dRP into D-glyceraldehyde 3-phosphate and acetaldehyde. wikipedia.org These products can then be funneled into central metabolic pathways; D-glyceraldehyde 3-phosphate enters glycolysis, and acetaldehyde can be converted to acetyl-CoA to enter the Krebs cycle, allowing the cell to utilize the carbon and energy from the deoxyribose sugar. wikipedia.org

Interconnections with the Pentose (B10789219) Phosphate (B84403) Pathwaywikipedia.orgasm.orgnih.gov

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis, responsible for producing NADPH and the precursors for nucleotide synthesis. The metabolism of 2-deoxy-D-ribose 5-phosphate is intricately linked with this pathway.

A direct link from the pentose phosphate pathway to dRP synthesis exists through the intermediate D-glyceraldehyde 3-phosphate. The non-oxidative phase of the PPP, through the actions of transketolase and transaldolase, generates various sugar phosphates, including fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. mit.edu This D-glyceraldehyde 3-phosphate, along with acetaldehyde, can be used by DERA to synthesize 2-deoxy-D-ribose 5-phosphate, providing a clear route from pentose phosphate pathway intermediates to the building blocks of DNA. asm.orgnih.gov

The degradation of 2-deoxy-D-ribose 5-phosphate contributes to the pool of intermediates that fuel the pentose phosphate pathway. The product of dRP cleavage, D-glyceraldehyde 3-phosphate, is a key intermediate in both glycolysis and the non-oxidative PPP. umaryland.eduhmdb.ca It can be converted back into glucose-6-phosphate, which can then enter the oxidative phase of the PPP to generate NADPH. NADPH is crucial for reductive biosynthesis and for protecting the cell against oxidative stress. nih.govquizlet.com Furthermore, the interconversion of D-glyceraldehyde 3-phosphate with other sugar phosphates in the non-oxidative PPP contributes to the synthesis of ribose 5-phosphate, the essential precursor for ribonucleotide and, subsequently, deoxyribonucleotide biosynthesis. researchgate.net

Nucleoside Salvage Pathways and 2-Deoxy-D-ribose 5-Phosphatenih.govwikipedia.org

Nucleoside salvage pathways are crucial for cellular economy, allowing the cell to recycle nucleobases and nucleosides formed during the degradation of DNA and RNA. wikipedia.org 2-Deoxy-D-ribose 5-phosphate is a central player in the salvage of deoxyribonucleosides. When deoxyribonucleosides are broken down, enzymes like thymidine (B127349) phosphorylase or purine (B94841) nucleoside phosphorylase cleave the glycosidic bond, releasing the free base and 2-deoxy-D-ribose 1-phosphate. nih.govasm.org

The enzyme phosphopentomutase (also known as phosphodeoxyribomutase) then catalyzes the isomerization of 2-deoxy-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate. enzyme-database.orgnih.gov This reaction is vital as it converts the product of nucleoside phosphorolysis into a metabolite that can be either catabolized for energy via the DERA reaction or potentially re-utilized. wikipedia.orgasm.org This salvage mechanism is particularly important in tissues that have limited capacity for de novo synthesis of nucleotides. wikipedia.org The induction of enzymes like DERA in the presence of deoxynucleosides highlights the importance of this catabolic and salvage role. umaryland.eduhmdb.ca

Data Tables

Table 1: Key Enzymes in 2-Deoxy-D-ribose 5-Phosphate Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway(s) |

| 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | 4.1.2.4 | 2-deoxy-D-ribose 5-phosphate ⇌ D-glyceraldehyde 3-phosphate + acetaldehyde wikipedia.org | Deoxyribonucleotide Metabolism, Pentose Phosphate Pathway, Nucleoside Salvage |

| Phosphopentomutase | 5.4.2.7 | 2-deoxy-D-ribose 1-phosphate ⇌ 2-deoxy-D-ribose 5-phosphate enzyme-database.org | Deoxyribonucleotide Degradation, Nucleoside Salvage |

| Nucleoside Phosphorylases (e.g., Thymidine Phosphorylase) | 2.4.2.- | Deoxyribonucleoside + Phosphate ⇌ Deoxyribose 1-phosphate + Base asm.org | Deoxyribonucleotide Degradation, Nucleoside Salvage |

| Transketolase | 2.2.1.1 | Transfers two-carbon units between sugar phosphates wikipedia.org | Pentose Phosphate Pathway |

| Ribokinase | 2.7.1.15 | 2-Deoxy-D-ribose + ATP → 2-Deoxy-D-ribose 5-phosphate + ADP umaryland.eduecmdb.ca | Nucleoside Salvage |

Table 2: Metabolic Interconnections of 2-Deoxy-D-ribose 5-Phosphate

| Metabolite | Connecting Enzyme(s) | Linked Pathway | Significance of Connection |

| D-Glyceraldehyde 3-phosphate | Deoxyribose-phosphate aldolase (DERA) | Glycolysis, Pentose Phosphate Pathway | Links DNA sugar metabolism to central energy and biosynthetic pathways. wikipedia.org |

| 2-Deoxy-D-ribose 1-phosphate | Phosphopentomutase | Nucleoside Salvage/Degradation | Connects the breakdown product of deoxyribonucleosides to dRP. enzyme-database.org |

| Ribose 5-phosphate | Transketolase, Transaldolase (via G3P) | Pentose Phosphate Pathway | The degradation of dRP can contribute intermediates for the synthesis of R5P, the precursor for all nucleotides. wikipedia.org |

| Acetaldehyde | Deoxyribose-phosphate aldolase (DERA) | Central Carbon Metabolism | Product of dRP degradation that can be converted to acetyl-CoA for the Krebs cycle. wikipedia.org |

Utilization of Deoxynucleosides as Carbon and Energy Sources

Organisms can utilize exogenous deoxynucleosides, derived from the breakdown of DNA in the environment, as a source of both carbon and energy. nih.gov This process involves the enzymatic conversion of deoxynucleosides into their constituent parts: a nitrogenous base and the deoxyribose moiety, which is then phosphorylated to enter central metabolic pathways. The induction of enzymes involved in deoxynucleoside catabolism, such as 2-deoxy-D-ribose 5-phosphate aldolase (DERA), is often observed in the presence of deoxynucleosides or deoxyribose. hmdb.ca

The initial step in this salvage pathway is the cleavage of the N-glycosidic bond of the deoxynucleoside. This is primarily carried out by nucleoside phosphorylases, which yield a free nitrogenous base and 2-deoxy-D-ribose 1-phosphate. Subsequently, phosphopentomutase catalyzes the isomerization of 2-deoxy-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate. nih.govnih.gov Alternatively, free 2-deoxy-D-ribose can be directly phosphorylated to 2-deoxy-D-ribose 5-phosphate by deoxyribokinase. nih.gov

The key enzymes and their reactions in the conversion of deoxynucleosides to 2-deoxy-D-ribose 5-phosphate are summarized in the table below.

| Enzyme | Gene (E. coli) | Reaction |

| Purine Nucleoside Phosphorylase | deoD | Purine deoxynucleoside + Pi ⇌ Purine + 2-deoxy-D-ribose 1-phosphate |

| Thymidine Phosphorylase | deoA | Thymidine + Pi ⇌ Thymine (B56734) + 2-deoxy-D-ribose 1-phosphate |

| Phosphopentomutase | deoB | 2-deoxy-D-ribose 1-phosphate ⇌ 2-deoxy-D-ribose 5-phosphate |

| Deoxyribokinase | deoK | 2-deoxy-D-ribose + ATP → 2-deoxy-D-ribose 5-phosphate + ADP |

Data sourced from multiple studies on deoxynucleoside catabolism. nih.govnih.govasm.org

Degradative Fates of 2-Deoxy-D-ribose and its Derivatives

Once formed, 2-deoxy-D-ribose 5-phosphate is at a metabolic crossroads, with its primary degradative fate leading to intermediates of central metabolic pathways.

The most well-characterized degradative pathway for 2-deoxy-D-ribose 5-phosphate is its cleavage by 2-deoxy-D-ribose 5-phosphate aldolase (DERA) , encoded by the deoC gene in E. coli. wikipedia.orgnih.gov This reversible reaction breaks the five-carbon sugar phosphate into a three-carbon and a two-carbon fragment: D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde. wikipedia.orgnih.gov

The products of the DERA reaction are readily integrated into central metabolism:

D-glyceraldehyde 3-phosphate (G3P): This is a key intermediate in the glycolytic pathway. github.iowikipedia.orgfiveable.me It is oxidized by glyceraldehyde-3-phosphate dehydrogenase to 1,3-bisphosphoglycerate, a high-energy compound that leads to the generation of ATP. github.iobionity.com G3P can also be utilized in the pentose phosphate pathway. wikipedia.org

Acetaldehyde: This two-carbon compound can be converted to acetyl-CoA, a central molecule in cellular metabolism. researchgate.net In many bacteria and in the liver, acetaldehyde is oxidized to acetate, which is then activated to acetyl-CoA. nih.govnih.govyoutube.com Acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and the generation of reducing equivalents for ATP synthesis, or it can be used for the biosynthesis of fatty acids. researchgate.net

In addition to the canonical DERA-catalyzed pathway, recent research has uncovered a novel oxidative pathway for the catabolism of 2-deoxy-D-ribose in some bacteria, such as Pseudomonas simiae. asm.orgnih.gov This pathway does not proceed through a phosphorylated intermediate initially. Instead, it involves the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribonate, which is then further oxidized to 2-keto-3-deoxy-D-ribonate. This intermediate is subsequently cleaved to yield pyruvate (B1213749) and glycolaldehyde. In some organisms, this oxidative pathway can operate in parallel with the DERA pathway. asm.orgnih.gov

| Degradative Pathway | Key Enzyme(s) | Products | Subsequent Metabolic Fate |

| Aldolase Pathway | 2-Deoxy-D-ribose 5-phosphate aldolase (DERA) | D-glyceraldehyde 3-phosphate, Acetaldehyde | Glycolysis, Citric Acid Cycle, Fatty Acid Synthesis |

| Oxidative Pathway | Deoxyribose dehydrogenase, Deoxyribonolactonase, Deoxyribonate dehydratase | Pyruvate, Glycolaldehyde | Citric Acid Cycle, C2 metabolism |

This table summarizes the primary degradative fates of 2-deoxy-D-ribose and its derivatives based on established and recent research findings. asm.orgwikipedia.orgnih.gov

Other Ancillary Metabolic Routes Involving 2-Deoxy-D-ribose 5-Phosphate

Beyond its central role in the catabolism of deoxynucleosides, 2-deoxy-D-ribose 5-phosphate and its metabolic enzymes are implicated in other cellular processes.

The enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA) is not only a catabolic enzyme but also a versatile tool in biocatalysis for the stereoselective synthesis of various organic compounds due to its ability to form carbon-carbon bonds. nih.gov While this is an industrial application, it highlights the enzyme's potential for generating diverse molecular structures.

In humans, DERA has been implicated in the cellular stress response . researchgate.net Its expression is notable in the lungs and liver, and it appears to play a role in mitigating stress-induced cellular damage. nih.gov The accumulation of 2-deoxy-D-ribose itself can induce oxidative stress and apoptosis, and the efficient catabolism of its phosphorylated form is therefore important for cellular homeostasis. nih.govnih.gov

Furthermore, the reversible nature of the DERA reaction means that 2-deoxy-D-ribose 5-phosphate can be synthesized from glyceraldehyde-3-phosphate and acetaldehyde. nih.gov This provides an alternative route for the biosynthesis of this deoxyribose phosphate, independent of the reduction of ribonucleotides, thereby linking central glycolytic intermediates back to pentose metabolism. asm.org This anabolic potential underscores the metabolic flexibility provided by the pathways involving 2-deoxy-D-ribose 5-phosphate.

Enzymology of 2 Deoxy D Ribose 5 Phosphate Transformation

2-Deoxyribose-5-phosphate Aldolase (B8822740) (DERA; EC 4.1.2.4)

2-Deoxyribose-5-phosphate aldolase (DERA) is a Class I aldolase that plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway. rsc.orgdiva-portal.org It catalyzes the reversible cleavage of 2-deoxy-D-ribose 5-phosphate (DR5P) into two smaller aldehyde molecules: D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde (B116499). rsc.orgwikipedia.org This reaction is fundamental for channeling deoxyribonucleosides into central carbon metabolism for energy generation. wikipedia.org

The systematic name for this enzyme is 2-deoxy-D-ribose-5-phosphate acetaldehyde-lyase (D-glyceraldehyde-3-phosphate-forming). wikipedia.org DERA is unique among aldolases because it is one of only two known to utilize two aldehydes as substrates in its physiological reaction. wikipedia.org This capability also extends to catalyzing sequential aldol (B89426) condensations of three aldehyde molecules, a feature of significant interest in biocatalysis. nih.govnih.gov

Catalytic Mechanism and Reaction Reversibility

The catalytic cycle begins when the carbonyl group of a donor substrate, typically acetaldehyde, is attacked by the primary amine of a specific lysine (B10760008) residue in the active site. nih.govresearchgate.net In Escherichia coli DERA, this crucial residue is Lys167. wikipedia.orgnih.gov This nucleophilic attack forms a transient carbinolamine, which then dehydrates to form a protonated Schiff base (or imine). nih.govresearchgate.net

The formation of this Schiff base is facilitated by another active site lysine, Lys201. wikipedia.orgnih.gov Lys201 is positioned to perturb the pKa of the catalytic Lys167, increasing its acidity and making the Schiff base formation more favorable. wikipedia.orgnih.gov The Schiff base then tautomerizes to a more nucleophilic enamine intermediate, which is stabilized by resonance. nih.govresearchgate.net This enamine is the key nucleophile for the subsequent carbon-carbon bond formation or cleavage. researchgate.net

The DERA-catalyzed reaction is a reversible aldol addition/cleavage. nih.govwikipedia.org

Aldol Cleavage (Retro-aldol): In the physiological direction, the enzyme binds 2-deoxy-D-ribose 5-phosphate. The catalytic Lys167 forms a Schiff base with the substrate. This imine formation facilitates the cleavage of the C-C bond between carbons 3 and 4 (originally carbons 2 and 3 of the deoxyribose sugar), releasing glyceraldehyde 3-phosphate. rsc.orgresearchgate.net The remaining two-carbon fragment is held as an enamine intermediate, which is then hydrolyzed to release acetaldehyde and regenerate the free enzyme. nih.govresearchgate.net

Aldol Condensation: In the reverse reaction, the enamine intermediate formed from acetaldehyde attacks the carbonyl carbon of an acceptor aldehyde, such as D-glyceraldehyde 3-phosphate. nih.gov This stereoselective carbon-carbon bond formation creates a new chiral center. nih.gov Subsequent hydrolysis of the resulting Schiff base releases the final product, 2-deoxy-D-ribose 5-phosphate, and regenerates the enzyme's active site for another catalytic cycle. nih.gov DERA's ability to catalyze sequential aldol condensations is particularly noteworthy, for instance, in the reaction of three acetaldehyde molecules. nih.govnih.gov

Structural Biology of DERA

The three-dimensional structure of DERA provides critical insights into its catalytic mechanism and substrate specificity. High-resolution crystal structures, such as that of E. coli DERA determined at 0.99 Å, offer an atomic-level view of the enzyme's architecture. nih.gov

Like many other Class I aldolases, the monomer of DERA adopts the ubiquitous triosephosphate isomerase (TIM) barrel fold, also known as an (α/β)₈ barrel. nih.govnih.gov This conserved protein fold is constructed from eight parallel β-strands forming a central β-barrel, which is surrounded by eight α-helices. wikipedia.orgresearchgate.net The β-strands and α-helices alternate along the primary sequence, connected by loops. nih.gov The active site is located at the C-terminal end of the β-barrel. libretexts.org This robust architecture provides a stable scaffold for catalysis. researchgate.net While the monomer contains the complete active site, DERAs often exist as homodimers or homotetramers in solution, which can enhance thermal stability. wikipedia.org

The active site of DERA is a finely tuned environment responsible for substrate recognition and catalysis. It is located within the cavity of the TIM barrel. nih.govlibretexts.org Key residues, conserved across different species, orchestrate the chemical transformations. nih.gov

In E. coli DERA, the active site is characterized by several critical residues. nih.govnih.gov Lys167 is the catalytic nucleophile that forms the Schiff base intermediate, located on β-strand 6. nih.govnih.gov Lys201 acts as an auxiliary residue, modulating the pKa of Lys167 to facilitate catalysis. wikipedia.orgnih.gov These two lysines are in close proximity to Asp102, forming a network of salt bridges that helps to correctly orient the catalytic machinery. nih.gov The phosphate-binding site, which recognizes the 5-phosphate group of the natural substrate, involves residues like Ser238 and Ser239, and conformational changes are observed in this region upon substrate binding. diva-portal.orgnih.gov Additional studies have identified auxiliary phosphate-binding residues on the flexible C-terminal tail that may help stabilize the active conformation. acs.org

| Residue | Location | Primary Function | Reference |

|---|---|---|---|

| Lys167 | β-strand 6 | Forms the catalytic Schiff base intermediate with the donor substrate. | wikipedia.orgnih.govnih.gov |

| Lys201 | Active Site Cavity | Perturbs the pKa of Lys167, facilitating Schiff base formation. | wikipedia.orgnih.gov |

| Asp102 | Active Site Cavity | Forms salt bridges with active site lysines, maintaining catalytic geometry. | nih.gov |

| Ser238 / Ser239 | Phosphate-Binding Site | Interact with the phosphate group of the substrate, aiding in recognition and binding. | diva-portal.orgnih.gov |

| Tyr259 | C-Terminal Tail | Implicated in efficient proton exchange during the imine-to-enamine transition. | acs.org |

Oligomeric State and Thermal Stability

The 2-deoxy-D-ribose-5-phosphate aldolase (DERA) from Escherichia coli (E. coli) exhibits a dimeric quaternary structure. rsc.org The crystal structure reveals the formation of a symmetric dimer, although it has been suggested that the enzyme may exist as a mixture of monomers and dimers in solution due to a moderate monomer-monomer interface. rsc.org The monomeric unit of DERA features a TIM α/β barrel fold, which is a common structural motif among Class I aldolases. wikipedia.org

In solution, DERAs can be found as homodimers or homotetramers. wikipedia.org This oligomeric nature is not essential for the enzyme's catalytic activity but plays a crucial role in enhancing its thermal stability. wikipedia.org The stability is increased through mechanisms such as hydrophobic interactions and hydrogen bonding between the residues at the interface of the subunits. wikipedia.org For instance, the tetrameric form of DERA from the thermophilic bacterium Thermus thermophilus is important for its high thermal stability. nih.gov

The DERA derived from the mesophilic bacterium E. coli is noted for being relatively thermostable, with a reported melting temperature (Tm) of 65°C. nih.gov

Substrate Specificity and Promiscuity of DERA

DERA is a Class I aldolase that, in vivo, catalyzes the reversible aldol reaction between acetaldehyde and D-glyceraldehyde-3-phosphate to form its natural substrate, 2-deoxy-D-ribose 5-phosphate (DRP). nih.govnih.gov A notable characteristic of DERA is its substrate promiscuity, as it can accept a wide variety of aldehyde substrates. nih.gov It is one of only two known aldolases capable of catalyzing an aldol reaction between two aldehydes. nih.gov

The enzyme's promiscuity extends to both the donor and acceptor molecules. Besides its natural donor substrate acetaldehyde, DERA can also utilize other small aldehydes like formaldehyde. nih.govrcsb.org Protein engineering studies have shown that it is possible to enhance DERA's activity towards these non-natural donor substrates. nih.gov

In the cleavage reaction, DERA demonstrates activity on both its natural phosphorylated substrate, DRP, and the non-phosphorylated version, 2-deoxy-D-ribose (DR). nih.gov The phosphate group on DRP is important for tighter binding to the enzyme. nih.gov This is evidenced by a significantly lower catalytic efficiency (kcat/Km) for DR, which is attributed to a much higher Km value—approximately 100-fold higher for E. coli DERA compared to that for DRP. nih.gov The enzyme can also catalyze sequential aldol additions of acetaldehyde molecules. nih.gov

| Substrate Type | Substrate Name | Role | Notes |

|---|---|---|---|

| Natural Substrate (Product of aldol addition) | 2-deoxy-D-ribose 5-phosphate (DRP) | Substrate for retro-aldol cleavage | The primary physiological substrate. nih.govnih.gov |

| Natural Substrate (Reactant in aldol addition) | D-glyceraldehyde-3-phosphate (G3P) | Acceptor | The natural acceptor aldehyde. nih.govnih.gov |

| Natural Substrate (Reactant in aldol addition) | Acetaldehyde | Donor | The natural donor aldehyde. nih.govnih.gov |

| Promiscuous Substrate | 2-deoxy-D-ribose (DR) | Substrate for retro-aldol cleavage | Non-phosphorylated version of the natural substrate. nih.govnih.gov |

| Promiscuous Substrate | Formaldehyde | Donor | Wild-type E. coli DERA can utilize formaldehyde. nih.govrcsb.org |

| Promiscuous Substrate | Other Aldehydes | Acceptor/Donor | Accepts a wide variety of different acceptor molecules. nih.gov Can also use propionaldehyde, acetone (B3395972), and fluoroacetone (B1215716) as donors, albeit with reduced rates. |

Kinetic Characterization of DERA

The kinetic parameters of E. coli DERA have been determined for its retro-aldol cleavage activity on both the natural substrate, 2-deoxy-D-ribose 5-phosphate (DRP), and its non-phosphorylated analogue, 2-deoxy-D-ribose (DR). The enzyme is highly efficient with DRP as the substrate. nih.gov The presence of the phosphate group on DRP contributes significantly to substrate binding, resulting in a much lower Michaelis constant (Km) compared to that for DR. nih.gov

Detailed kinetic studies have provided the following parameters for the wild-type E. coli DERA:

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| 2-deoxy-D-ribose 5-phosphate (DRP) | 0.012 | 3.5 | 292 |

| 2-deoxy-D-ribose (DR) | 1.6 | 0.03 | 0.019 |

Data sourced from a comprehensive review on DERA enzymes, specifically citing kinetic data for E. coli DERA. nih.gov

Mutagenesis studies have further highlighted the importance of specific residues for catalysis. For example, a mutation of the serine at position 238 to aspartate (S238D) in E. coli DERA, a residue that forms a hydrogen bond with the phosphate of the bound DRP, resulted in a more than 100-fold reduction in the catalytic rate (kcat) for DRP. nih.gov

Other Enzymes Interacting with 2-Deoxy-D-ribose 5-Phosphate

Phosphopentomutase Activity

Phosphopentomutase (PPM, EC 5.4.2.7) is an enzyme that catalyzes the intramolecular transfer of a phosphate group within a pentose sugar. wikipedia.org This enzyme is capable of converting 2-deoxy-α-D-ribose 1-phosphate into 2-deoxy-D-ribose 5-phosphate. researchgate.net The reaction is reversible, linking the metabolism of deoxyribonucleosides to the pentose phosphate pathway. This enzymatic activity is part of a metabolic pathway that allows for the utilization of the pentose moiety from nucleoside catabolism as a carbon and energy source. nih.gov Cofactors for this reaction can include α-D-ribose 1,5-bisphosphate, 2-deoxy-α-D-ribose 1,5-bisphosphate, or α-D-glucose 1,6-bisphosphate. researchgate.net

Ribokinase Activity

Ribokinase (RK, EC 2.7.1.15) from E. coli catalyzes the phosphorylation of D-ribose at the 5-O-position to produce D-ribose 5-phosphate, using ATP as the phosphate donor. nih.gov While its primary substrate is D-ribose, studies have shown that E. coli ribokinase also catalyzes the 5-O-phosphorylation of 2-deoxy-D-ribose. nih.gov This activity places ribokinase in a multi-enzyme cascade system for the synthesis of modified nucleosides. wikipedia.org In such a cascade, a pentose like 2-deoxy-D-ribose is first phosphorylated by ribokinase to yield 2-deoxy-D-ribose 5-phosphate, which is then converted by phosphopentomutase to the corresponding 1-phosphate, a substrate for nucleoside phosphorylases. wikipedia.org

Ribonucleotide Reductase Involvement

Ribonucleotide reductase (RNR) is the enzyme responsible for the de novo synthesis of deoxyribonucleotides. nih.gov It catalyzes the reduction of the 2'-hydroxyl group on the ribose moiety of ribonucleoside diphosphates (NDPs) or triphosphates (NTPs), depending on the class of RNR, to form 2'-deoxyribonucleoside diphosphates (dNDPs). nih.gov This reaction is fundamental for producing the building blocks of DNA. nih.gov The product of DERA, 2-deoxy-D-ribose 5-phosphate, is structurally related to the sugar component of the products of RNR. The action of RNR is the primary route for the formation of the 2-deoxyribose sugar that, once incorporated into the nucleotide pool and subsequently dephosphorylated and cleaved from its base, can lead to the generation of 2-deoxy-D-ribose, which is then phosphorylated to 2-deoxy-D-ribose 5-phosphate to enter catabolic pathways involving DERA.

Enzymes in Oxidative Deoxyribose Catabolism

Recent research has unveiled novel oxidative pathways for the catabolism of 2-deoxy-D-ribose, presenting an alternative to the canonical phosphorylation and aldol cleavage route. These oxidative routes are particularly significant in certain bacteria that can utilize deoxyribose as a sole carbon source, even in the absence of the well-established deoxyribose kinase (deoK) and deoxyribose-5-phosphate aldolase (deoC) enzymes. asm.org Studies utilizing genome-wide mutant fitness assays have been instrumental in identifying the genetic determinants and enzymatic machinery of these pathways in various bacterial genera. asm.orgnih.gov

A prominent example of an organism relying entirely on an oxidative pathway for deoxyribose consumption is the plant-root-associated bacterium, Pseudomonas simiae WCS417. asm.orgnih.gov In this bacterium, the catabolism of 2-deoxy-D-ribose is initiated by a series of oxidative steps, ultimately leading to intermediates that can enter central metabolism. asm.org This pathway is induced by the presence of either deoxyribose or its downstream metabolite, deoxyribonate. asm.orgnih.gov

The proposed oxidative pathway in P. simiae involves a multi-step enzymatic cascade:

Oxidation to a Lactone: The initial step is catalyzed by a molybdenum-dependent dehydrogenase. This enzyme oxidizes 2-deoxy-D-ribose to form a deoxyribonolactone. asm.org The requirement for a molybdenum cofactor for this dehydrogenase has been inferred from the essentiality of the mobA gene, which is involved in the synthesis of the molybdenum dinucleotide cofactor. nih.gov

Lactone Hydrolysis: The resulting lactone is then hydrolyzed by a lactonase to yield 2-deoxy-D-ribonate. asm.org

Oxidation to a Keto-acid: Subsequently, it is proposed that a short-chain dehydrogenase/reductase (SDR) family enzyme oxidizes 2-deoxy-D-ribonate to 2-deoxy-3-keto-D-ribonate. asm.org

Cleavage of the β-keto acid: This β-keto acid is then targeted by a β-keto acid cleavage enzyme. This class of enzyme typically removes an acetyl group, transferring it to coenzyme A (CoA). In this pathway, the cleavage is predicted to produce D-glyceryl-CoA and acetoacetate. asm.org

Further Metabolism: The involvement of a glycerate kinase suggests that D-glyceryl-CoA is further metabolized to glycerate, which can then be channeled into central metabolic pathways. asm.org

Interestingly, while P. simiae appears to depend exclusively on this oxidative pathway, other bacteria such as Paraburkholderia bryophila and Burkholderia phytofirmans possess the genes for this pathway, which operates in parallel with the conventional deoxyribose 5-phosphate aldolase pathway. asm.orgnih.gov Furthermore, an alternative oxidative pathway for deoxyribonate catabolism, which involves acyl-CoA intermediates, has been identified in Klebsiella michiganensis. asm.orgnih.gov The deoxyribose dehydrogenase in P. simiae shows significant similarity to a vanillin (B372448) dehydrogenase from Pseudomonas putida, suggesting a possible broad substrate specificity or a recent evolutionary adaptation. nih.govnih.gov

The discovery of these oxidative catabolic routes highlights the metabolic versatility of microorganisms in utilizing deoxyribose, a crucial building block of DNA released during cellular turnover. asm.orgnih.gov

Research Findings on Enzymes in Oxidative Deoxyribose Catabolism

| Enzyme/Protein | Putative Function | Organism(s) | Key Findings |

| Molybdenum-dependent dehydrogenase | Oxidizes 2-deoxy-D-ribose to deoxyribonolactone | Pseudomonas simiae | Essential for growth on deoxyribose but not deoxyribonate. asm.org Requires a molybdenum cofactor for activity. nih.gov |

| Lactonase | Hydrolyzes deoxyribonolactone to 2-deoxy-D-ribonate | Pseudomonas simiae | More critical for growth on deoxyribose compared to deoxyribonate. asm.org |

| Short-chain dehydrogenase/reductase (SDR) | Oxidizes 2-deoxy-D-ribonate to 2-deoxy-3-keto-D-ribonate | Pseudomonas simiae | Proposed to catalyze the formation of a β-keto acid intermediate. asm.org |

| β-keto acid cleavage enzyme | Cleaves 2-deoxy-3-keto-D-ribonate into D-glyceryl-CoA and acetoacetate | Pseudomonas simiae | Predicted to break the carbon backbone, yielding intermediates for central metabolism. asm.org |

| Glycerate kinase | Phosphorylates glycerate | Pseudomonas simiae | Its requirement suggests the conversion of D-glyceryl-CoA to glycerate for further catabolism. asm.org |

Regulation of 2 Deoxy D Ribose 5 Phosphate Metabolism

Genetic Regulation of the deo Operon in Prokaryotes

In prokaryotes such as Escherichia coli, the enzymes responsible for the catabolism of deoxynucleosides, which leads to the formation of 2-deoxy-D-ribose 5-phosphate, are encoded by the deo operon. The expression of this operon is tightly controlled to meet the cell's metabolic needs.

Role of the DeoR Repressor

The primary regulator of the deo operon is the DeoR repressor, a protein that modulates the transcription of the operon's genes. nih.govuniprot.org The DeoR repressor functions by binding to specific operator regions within the deo operon's promoters, thereby physically blocking RNA polymerase from initiating transcription. nih.govnih.gov This repression ensures that the enzymes for deoxynucleoside catabolism are not produced when they are not needed, conserving cellular resources.

The key inducer for the DeoR repressor is 2-deoxy-D-ribose 5-phosphate itself. uniprot.orgnih.gov When the intracellular concentration of this sugar phosphate (B84403) rises, it binds to the DeoR repressor. This binding event causes a conformational change in the repressor protein, reducing its affinity for the operator DNA. nih.gov As a result, the DeoR repressor detaches from the operator sites, lifting the repression and allowing for the transcription of the deo operon genes. nih.gov This mechanism is a classic example of substrate induction, where the presence of the substrate of a metabolic pathway triggers the expression of the enzymes required for its metabolism.

The DeoR repressor binds cooperatively to multiple operator sites, which is essential for the efficient repression of the operon. nih.govoup.com This cooperative binding to separated operator sites can lead to the formation of a DNA loop, a structure that is necessary for full repression. oup.com

Operon Structure and Gene Expression

The deo operon in E. coli is a complex transcriptional unit that includes four structural genes: deoC, deoA, deoB, and deoD. researchgate.net These genes encode for the enzymes deoxyribose-phosphate aldolase (B8822740), thymidine (B127349) phosphorylase, phosphopentomutase, and purine (B94841) nucleoside phosphorylase, respectively. researchgate.net The arrangement of these genes allows for their coordinated expression.

A notable feature of the deo operon is the presence of two tandemly arranged primary promoters, designated deoP1 and deoP2, which are separated by approximately 600 base pairs. nih.gov An internal promoter, deoP3, is also located within the operon. nih.govresearchgate.net

The expression from both deoP1 and deoP2 is negatively regulated by the DeoR repressor. nih.govnih.gov Additionally, the deoP2 promoter is also regulated by the CytR repressor and is dependent on the cAMP-CRP complex for activation. nih.govembopress.org The presence of multiple promoters and regulatory sites allows for a fine-tuned response to different metabolic signals. The DeoR repressor binding sites, known as operators, are palindromic sequences. For instance, the operator at deoP1 is a 16-base-pair palindrome located in the Pribnow box region, where RNA polymerase and the DeoR repressor compete for binding. nih.govnih.gov Full repression by DeoR requires the presence of operator sites at both the deoP1 and deoP2 promoters. nih.gov

| Gene | Enzyme Encoded | Function in 2-Deoxy-D-ribose 5-Phosphate Metabolism |

| deoC | Deoxyribose-phosphate aldolase | Catalyzes the reversible cleavage of 2-deoxy-D-ribose 5-phosphate into glyceraldehyde-3-phosphate and acetaldehyde (B116499). nih.gov |

| deoA | Thymidine phosphorylase | Involved in the catabolism of thymidine to thymine (B56734) and 2-deoxy-D-ribose 1-phosphate. |

| deoB | Phosphopentomutase | Converts 2-deoxy-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate. |

| deoD | Purine nucleoside phosphorylase | Catalyzes the phosphorolysis of purine deoxynucleosides to the corresponding purine base and 2-deoxy-D-ribose 1-phosphate. |

Cellular Level Regulation

At the cellular level, the metabolism of 2-deoxy-D-ribose 5-phosphate is regulated to ensure the proper balance of nucleotide pools and to facilitate the cellular response to environmental stressors.

Maintenance of Nucleotide Pool Balance

2-Deoxy-D-ribose 5-phosphate is a crucial precursor for the synthesis of deoxynucleotides, the building blocks of DNA. The availability of this compound directly influences the rate of both de novo and salvage pathways for nucleotide synthesis. columbia.edunih.govfiveable.me The salvage pathway allows cells to recycle nucleobases and nucleosides from the degradation of nucleic acids, which is an energy-efficient alternative to de novo synthesis. wikipedia.org

The regulation of 2-deoxy-D-ribose 5-phosphate levels is therefore critical for maintaining the appropriate balance of purine and pyrimidine (B1678525) deoxynucleotide pools. gjrpublication.com An imbalance in these pools can lead to increased mutation rates and genomic instability. The availability of ribose 5-phosphate, a closely related molecule, has been shown to be a key determinant in the rate of de novo purine synthesis. nih.gov Similarly, the concentration of 2-deoxy-D-ribose 5-phosphate influences the synthesis of deoxynucleotides. The catabolism of 2-deoxy-D-ribose 5-phosphate by deoxyribose-phosphate aldolase into glyceraldehyde-3-phosphate and acetaldehyde connects this pathway to central carbon metabolism, allowing the cell to either generate energy or channel these intermediates into other biosynthetic pathways as needed. wikipedia.orgyoutube.com

Response to Environmental Changes and Stress

The metabolism of 2-deoxy-D-ribose 5-phosphate plays a significant role in the cellular response to environmental changes and stress, particularly oxidative stress. researchgate.netcaldic.com Under conditions of oxidative or mitochondrial stress, the enzyme deoxyribose-phosphate aldolase (DERA), which is encoded by the deoC gene in prokaryotes, is involved in the cellular stress response. researchgate.netnih.gov

In human cells, DERA has been shown to be recruited to stress granules, which are dense aggregations of proteins and RNAs that form in the cytosol in response to stress. researchgate.netnih.gov This recruitment suggests a role for DERA and its substrate, 2-deoxy-D-ribose 5-phosphate, in modulating the stress response. Furthermore, under conditions of energy deprivation where mitochondrial ATP production is compromised, cells with high DERA activity can utilize extracellular deoxynucleosides as an energy source to maintain ATP levels. researchgate.netnih.gov This is achieved by breaking down deoxynucleosides to 2-deoxy-D-ribose 5-phosphate, which is then catabolized by DERA to produce glyceraldehyde-3-phosphate and acetaldehyde. These products can then enter glycolysis and other central metabolic pathways to generate ATP. wikipedia.org This metabolic flexibility allows cells to survive and minimize stress-induced damage. researchgate.netnih.gov

The accumulation of reactive oxygen species (ROS) is a hallmark of oxidative stress and can cause damage to cellular components, including DNA. researchgate.net The metabolism of deoxyribose itself can contribute to oxidative stress. nih.gov The regulated breakdown of 2-deoxy-D-ribose 5-phosphate helps to control the levels of potentially damaging metabolic intermediates and provides the cell with the necessary building blocks and energy to repair damage and maintain homeostasis.

Biological and Physiological Roles of 2 Deoxy D Ribose 5 Phosphate

Contribution to Genomic Stability and DNA Repair

Maintaining the integrity of the genome is paramount for the survival and proper functioning of any organism. nih.govnih.govmhmedical.com 2-deoxy-D-ribose 5-phosphate is a key intermediate in the Base Excision Repair (BER) pathway, a primary mechanism for repairing DNA damage caused by endogenous and exogenous agents like reactive oxygen species or chemical mutagens. nih.govoncohemakey.com

The BER pathway is initiated by a DNA glycosylase, which recognizes and removes a damaged or incorrect base, leaving an apurinic/apyrimidinic (AP) site. oncohemakey.com An AP endonuclease then incises the DNA backbone 5' to this AP site, resulting in a single-nucleotide gap that contains a 3'-hydroxyl group and a 5'-terminal 2-deoxy-D-ribose 5-phosphate (dRP) moiety. nih.govpnas.org

For the repair process to be completed, this dRP residue must be excised before a new nucleotide can be inserted and the DNA strand sealed by a ligase. nih.govpnas.org This crucial removal step is catalyzed by an enzyme with 5'-dRP lyase activity. Several DNA polymerases possess this intrinsic lyase activity, highlighting the coordinated nature of DNA repair. nih.govoup.comoup.com The dRP lyase activity of DNA polymerase β (Pol β), for example, is essential for the single-nucleotide replacement mechanism in the repair of oxidative base lesions. nih.gov In this process, the polymerase's lyase function removes the dRP residue, its polymerase function adds the correct nucleotide, and finally, a DNA ligase seals the nick. nih.govpnas.org The removal of the dRP group is often the rate-limiting step in the entire BER pathway. pnas.org

The presence of dRP as an intermediate and its efficient removal are therefore central to maintaining genomic stability. Failure to properly excise the dRP moiety would stall the repair process, potentially leading to the formation of more deleterious DNA strand breaks and contributing to genomic instability. nih.gov

Table 1: Enzymes with 5'-dRP Lyase Activity Involved in DNA Repair

| Enzyme | Organism/Location | Primary Role in DNA Repair | Significance of dRP Lyase Activity |

|---|---|---|---|

| DNA Polymerase β (Pol β) | Mammals (Nuclear) | Major polymerase in Base Excision Repair (BER) of oxidative lesions. nih.gov | Essential for removing the 5'-dRP residue after AP site incision, allowing for single-nucleotide replacement and ligation. nih.govpnas.org |

| DNA Polymerase θ (Pol θ) | Humans | Functions in single-nucleotide BER and translesion synthesis. oup.com | Possesses intrinsic 5'-dRP lyase activity that functions in concert with its polymerase activity during in vitro BER. oup.com |

| DNA Polymerase γ (Pol γ) | Humans (Mitochondrial) | Replication and repair of mitochondrial DNA (mtDNA). nih.gov | Catalyzes the release of the dRP residue from incised AP sites in mtDNA, a vital step for maintaining mitochondrial genome integrity. nih.gov |

| DNA Repair Ligase D (BsuLigD) | Bacteria (e.g., Bacillus subtilis) | Participates in non-homologous end joining and potentially BER. oup.com | Contains an intrinsic 5'-dRP lyase activity that allows it to coordinate dRP removal, polymerization, and ligation in a reconstituted BER reaction. oup.com |

Role in Cellular Growth and Adaptation

Cellular growth, proliferation, and adaptation are intrinsically linked to the cell's ability to replicate its genetic material. 2-deoxy-D-ribose 5-phosphate plays a vital role in these processes as a key precursor for the synthesis of deoxyribonucleotides, the fundamental building blocks of DNA. ontosight.ai The availability of an adequate supply of deoxyribonucleotides is essential for both DNA replication during the cell cycle and for DNA repair mechanisms. ontosight.ai

The biosynthesis of dRP is closely tied to central carbon metabolism, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP). ontosight.ainih.gov The PPP generates ribose 5-phosphate (R5P), which is then converted to phosphoribosyl pyrophosphate (PRPP), a precursor for nucleotide synthesis. wikipedia.org Deoxyribose itself is generated from ribose 5-phosphate via the action of ribonucleotide reductases. wikipedia.org The catabolism of deoxynucleosides also serves as a source of dRP through the action of enzymes like deoxyribose-phosphate aldolase (B8822740) (DERA). nih.govhmdb.ca

The regulation of these metabolic pathways allows cells to adapt to different physiological states. droracle.ai During periods of rapid cell growth, there is a high demand for both dRP and NADPH (for biosynthetic processes). wikipedia.org Cells can modulate the flux through glycolysis and the PPP to meet these demands. wikipedia.orgdroracle.ai For instance, glycolytic intermediates can be shunted into the non-oxidative branch of the PPP to specifically increase the production of R5P, and subsequently dRP, for nucleic acid synthesis. droracle.ai Therefore, any disruption in the metabolic pathways that produce 2-deoxy-D-ribose 5-phosphate can directly impact DNA synthesis and, as a consequence, hinder cellular growth and the ability of the cell to adapt to changing environmental or developmental cues. ontosight.ai

Table 2: Metabolic Pathways Involving 2-Deoxy-D-ribose 5-Phosphate and Their Link to Cellular Growth

| Metabolic Pathway | Enzyme(s) | Role of 2-Deoxy-D-ribose 5-Phosphate (dRP) | Relevance to Cellular Growth & Adaptation |

|---|---|---|---|

| Deoxynucleotide Synthesis | Ribonucleotide Reductases, Kinases | Serves as the sugar backbone for deoxyribonucleotides. ontosight.aiwikipedia.org | Provides the essential building blocks for DNA replication, which is a prerequisite for cell division and growth. ontosight.ai |

| Pentose Phosphate Pathway (PPP) | Ribose-5-phosphate (B1218738) isomerase, Transketolase, Transaldolase | Derived from the PPP product Ribose 5-phosphate. wikipedia.orgwikipedia.org | The PPP is a major source of pentose sugars for nucleotide synthesis, allowing cells to adapt production based on growth demands. nih.govdroracle.ai |

| Deoxynucleoside Catabolism | Deoxyribose-phosphate aldolase (DERA) | Product of deoxynucleoside degradation. nih.govhmdb.ca | Allows the cell to recycle carbon and energy from the breakdown of DNA and deoxynucleosides, which is important for metabolic adaptation. hmdb.ca |

Interplay with Stringent Response in Microorganisms

In microorganisms, the stringent response is a critical survival strategy employed during nutritional stress, such as amino acid starvation. nih.gov This response is orchestrated by the alarmone molecules guanosine (B1672433) pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. nih.govnih.gov The stringent response involves a major reprogramming of cellular metabolism, characterized by the downregulation of processes related to growth, such as nucleotide and ribosome synthesis, and the upregulation of pathways for amino acid biosynthesis. nih.govresearchgate.net

While research often highlights ribose 5-phosphate as a key metabolite linking nucleotide and amino acid metabolism during this response, 2-deoxy-D-ribose 5-phosphate also plays a significant, albeit interconnected, role. nih.gov During the stringent response, the degradation of nucleic acids and nucleotides is accelerated to salvage resources. nih.gov The breakdown of deoxyribonucleotides and deoxynucleosides releases 2-deoxy-D-ribose 5-phosphate.

This dRP is then catabolized by the enzyme deoxyribose-phosphate aldolase (DERA), which catalyzes the reversible reaction of dRP into D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde (B116499). nih.govwikipedia.orgtandfonline.com G3P is a key intermediate in glycolysis and can be channeled back into central carbon metabolism to generate energy (ATP) or biosynthetic precursors for amino acids, thus supporting the adaptive goals of the stringent response. tandfonline.com The induction of aldolases like DERA by deoxynucleosides suggests that this catabolic pathway is an important part of the metabolic flexibility that allows microorganisms to utilize the pentose moiety of deoxynucleosides as a carbon and energy source during periods of stress. hmdb.ca This interplay ensures that the carbon skeletons from degraded DNA components are efficiently recycled to synthesize molecules, like amino acids, that are immediately critical for survival and adaptation.

Table 3: Interplay of 2-Deoxy-D-ribose 5-Phosphate in the Stringent Response

| Component | Function/Role | Interaction with 2-Deoxy-D-ribose 5-Phosphate (dRP) Metabolism |

|---|---|---|

| (p)ppGpp (Alarmone) | Mediates the stringent response, reprogramming cellular metabolism. nih.govnih.gov | Triggers a state of stress adaptation where nucleotide degradation is increased, leading to the release of dRP from deoxyribonucleotides. nih.gov |

| Deoxyribonucleotide Degradation | Breakdown of DNA and its precursors to salvage nutrients. | This process is the direct source of 2-deoxy-D-ribose 5-phosphate during the stringent response. |

| Deoxyribose-phosphate aldolase (DERA) | Catalyzes the breakdown of dRP into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. nih.govwikipedia.org | Acts as the key enzyme that channels the carbon from the deoxyribose moiety of dRP back into central metabolism. nih.govhmdb.ca |

| Glyceraldehyde-3-Phosphate (G3P) | A central glycolytic intermediate. | As a product of dRP catabolism, it can be used for ATP generation or as a precursor for amino acid synthesis, fulfilling the primary objectives of the stringent response. tandfonline.com |

Research Methodologies and Applications of 2 Deoxy D Ribose 5 Phosphate in Biotechnology

Analytical Methods for Studying 2-Deoxy-D-ribose 5-Phosphate in Research Settings

The study and quantification of 2-deoxy-5-O-phosphono-D-erythro-pentose, commonly known as 2-Deoxy-D-ribose 5-Phosphate (dR5P), in research settings rely on a variety of robust analytical methods. These techniques are essential for monitoring its presence in biological samples, determining its concentration, and assaying the activity of related enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of dR5P and other sugar phosphates. One established method utilizes a reversed-phase μBondapak/NH2 column for the separation of dR5P from related compounds such as ribose-5-phosphate (B1218738) and deoxyribose-1-phosphate. nih.gov Gradient elution with different buffer systems allows for the distinct separation of these molecules. nih.gov For detection, the eluates can be enzymatically hydrolyzed with alkaline phosphatase to release the free pentoses, which are then derivatized with 2-cyanoacetamide (B1669375) and measured spectrophotometrically at 276 nm. nih.gov Liquid chromatography-mass spectrometry (LC-MS) offers another powerful approach, providing high specificity and sensitivity for detecting dR5P and its derivatives in complex mixtures, such as in the analysis of impurities in pharmaceutical intermediates. nih.gov

Enzymatic Assays: Coupled enzyme assays are frequently employed to determine the concentration of dR5P or to measure the activity of DERA. The cleavage of dR5P by DERA produces glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499). nih.govresearchgate.net The production of G3P can be monitored by a coupled system containing triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPD). researchgate.net In this system, G3P is reduced to glycerol-3-phosphate, a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm which can be measured spectrophotometrically. researchgate.netnih.gov This change in absorbance is directly proportional to the amount of dR5P cleaved.

Thin-Layer Chromatography (TLC): TLC provides a qualitative or semi-quantitative method for analyzing dR5P. For instance, after a reaction, dR5P can be separated on silica (B1680970) gel plates (Kieselgel 60 F254) using a solvent system like n-butanol, acetic acid, and water. researchgate.net Visualization can be achieved by spraying with a reagent such as anisaldehyde in acetic acid, which produces a distinct purple spot for dR5P. researchgate.net Two-dimensional TLC on cellulose (B213188) plates has also been used for separating and quantifying related adenosine (B11128) derivatives obtained from the digestion of poly(ADP-ribose). tierrabiosciences.com

Radiometric Assays: For enhanced sensitivity, radiometric enzyme assays can be utilized. researchgate.net These assays use a radioactively labeled substrate, and the enzymatic reaction rate is determined by measuring the radioactivity of the product after separation from the unreacted substrate. researchgate.net This method is particularly advantageous as it is not susceptible to interference from colored compounds in crude extracts and can be used over a wide range of substrate concentrations. researchgate.net

The table below summarizes the primary analytical methods used for studying 2-Deoxy-D-ribose 5-Phosphate.

| Method | Principle | Application | Detection |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Separation and quantification of dR5P and related sugar phosphates. nih.gov | Spectrophotometry (after derivatization) or Mass Spectrometry (MS). nih.govnih.gov |

| Coupled Enzymatic Assay | The product of the DERA reaction (G3P) is used as a substrate for subsequent enzymes, leading to a measurable change (e.g., NADH consumption). researchgate.net | Quantification of dR5P; Measurement of DERA enzyme activity. researchgate.netnih.gov | Spectrophotometry (absorbance at 340 nm). researchgate.net |

| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a solid support with a liquid mobile phase. | Qualitative analysis and detection of dR5P in reaction mixtures. researchgate.net | Colorimetric (e.g., anisaldehyde spray reagent). researchgate.net |

| Radiometric Assay | Measures the conversion of a radioactive substrate to a radioactive product. | Highly sensitive enzyme activity determination. researchgate.net | Scintillation counting or autoradiography. researchgate.net |

Enzyme Engineering and Biocatalysis Applications of DERA

2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is a Class I aldolase that catalyzes the reversible C-C bond formation between acetaldehyde and glyceraldehyde-3-phosphate. researchgate.netresearchgate.net Its utility in biotechnology stems from its ability to perform stereoselective aldol (B89426) additions, often with a broad substrate scope. However, wild-type DERA enzymes frequently exhibit limitations such as low activity and poor stability, particularly an intolerance to high concentrations of aldehyde substrates, which hinders their industrial application. nih.gov Enzyme engineering has been instrumental in overcoming these drawbacks.

Protein engineering strategies, including rational design and directed evolution, have been successfully employed to improve the catalytic efficiency and stability of DERA. researchgate.netmdpi.com A significant challenge for DERA is its inactivation by high concentrations of its natural substrate, acetaldehyde, which can lead to the formation of reactive intermediates that irreversibly modify the enzyme. researchgate.net

Directed evolution has proven effective in enhancing DERA's tolerance to aldehydes. For instance, Jennewein et al. utilized directed evolution to generate DERA variants with increased resistance to chloroacetaldehyde (B151913). researchgate.net By combining beneficial mutations identified through screening, a variant with significantly improved properties was created. researchgate.net Similarly, a directed evolution campaign was used to optimize DERA for a Michael addition reaction, demonstrating the adaptability of this approach to generate novel activities. nih.gov

Rational design, guided by the enzyme's three-dimensional structure, has also yielded significant improvements. mdpi.com Structural analysis revealed that hydrophobic clusters near the active site play a role in stability. researchgate.net For example, comparing DERA structures from mesophilic organisms like E. coli with those from hyperthermophilic organisms showed that the tetrameric structure of the latter contributes to greater thermostability through extensive hydrophobic interactions at the dimer interfaces. researchgate.net Site-directed mutagenesis targeting key residues has also been fruitful. The mutation C49M in DERA from Pectobacterium atrosepticum (PaDERA) was shown to significantly improve its tolerance to acetaldehyde. nih.gov In E. coli DERA, the Ser239Pro mutation reduced the Km value for the natural substrate without affecting the catalytic rate, thereby enhancing substrate binding. researchgate.net

Immobilization is another strategy to enhance DERA's operational stability. Covalent immobilization of DERA variants on supports like magnetic nanoparticles has been shown to improve both activity and stability, allowing for better reusability in biocatalytic processes. researchgate.net

The following table summarizes key protein engineering efforts to enhance DERA's performance.

| DERA Source | Engineering Strategy | Key Mutation(s) | Improved Property | Reference(s) |

| Escherichia coli | Directed Evolution | Multiple combined mutations | Increased resistance to chloroacetaldehyde and catalytic activity. | researchgate.net |

| Escherichia coli | Site-Directed Mutagenesis | S239P | Reduced Km for the natural substrate (improved binding). | researchgate.net |

| Pectobacterium atrosepticum | Site-Directed Mutagenesis | C49M | Increased tolerance to acetaldehyde. | nih.gov |

| Thermococcus onnurineus | Enzyme Discovery | Wild-type from thermophile | High thermostability and remarkable resistance to acetaldehyde. | nih.gov |

| Lactobacillus brevis | Genetic Engineering | C42M E78K | Improved activity and stability against acetaldehyde. | researchgate.net |

A key feature of DERA that makes it a valuable biocatalytic tool is its inherent substrate promiscuity, which can be further expanded through protein engineering. researchgate.netresearchgate.net While the natural reaction involves acetaldehyde as the donor and D-glyceraldehyde-3-phosphate as the acceptor, DERA can accept a range of non-natural aldehydes for both roles. nih.gov This flexibility allows for the synthesis of a diverse array of unnatural sugars and other valuable chiral compounds. nih.govnih.gov

Engineering efforts have successfully broadened DERA's substrate scope. Structure-based site-directed mutagenesis of E. coli DERA, guided by its crystal structure, led to the S238D variant. researchgate.netkaist.ac.kr This mutant not only showed improved activity towards the non-phosphorylated substrate 2-deoxyribose but also accepted 3-azidopropionaldehyde, a substrate not utilized by the wild-type enzyme, to form a precursor to a cholesterol-lowering agent. researchgate.netresearchgate.net This demonstrates how engineering can enable the synthesis of pharmaceutically relevant intermediates.

Metagenomic approaches have also been powerful in discovering novel DERA enzymes with unique substrate specificities. A DERA identified from a metagenomic library, DERA-61, showed unprecedented activity in aldol additions of aromatic aldehydes like furfural (B47365) and benzaldehyde (B42025) with non-traditional ketone donors such as acetone (B3395972) and butanone. nih.gov This expands the synthetic utility of DERA beyond its typical aldehyde-aldehyde condensation reactions.

Rational protein engineering has also been used to broaden the acceptor substrate scope towards heteroaryl aldehydes. researchgate.net Iterative saturation mutagenesis of DERA from Geobacillus sp. yielded enantiocomplementary variants capable of producing both (R)- and (S)-heteroaryl aldols with high yields and excellent enantiopurity. researchgate.net Furthermore, engineering the active site of E. coli DERA has considerably broadened the donor substrate scope, enabling the synthesis of various 2-modified-5-phosphate sugars, which are precursors to 2'-functionalized nucleoside analogues. nih.gov

The table below provides examples of non-natural substrates accepted by wild-type or engineered DERA enzymes.

| Enzyme Type | Substrate Class | Specific Examples | Application/Product Type | Reference(s) |

| Engineered E. coli DERA (S238D) | Non-natural Aldehyde Acceptor | 3-Azidopropionaldehyde | Precursor for statin synthesis. | researchgate.netresearchgate.net |

| Metagenomic DERA (DERA-61) | Ketone Donors | Acetone, Butanone | Aldol adducts with aromatic aldehydes. | nih.gov |

| Metagenomic DERA (DERA-61) | Aromatic Aldehyde Acceptors | Furfural, Benzaldehyde | Chiral building blocks. | nih.gov |

| Engineered Geobacillus sp. DERA | Heteroaryl Aldehyde Acceptors | Various heteroaryl aldehydes | Enantiopure (R)- and (S)-heteroaryl aldols. | researchgate.net |

| Engineered E. coli DERA | Modified Aldehyde Donors | Propanal, Glycolaldehyde | 2-modified-5-phosphate sugars for nucleoside analogues. | nih.gov |

The aldol reaction is one of the most powerful methods for forming carbon-carbon bonds in organic chemistry, with the potential to create up to two new stereocenters. nih.govnih.gov A defining characteristic of DERA as a biocatalyst is its ability to perform these C-C bond formations with high stereoselectivity. dtu.dk As a Class I aldolase, its mechanism proceeds through an enamine intermediate formed with a key lysine (B10760008) residue in the active site, which provides a precise three-dimensional environment to control the stereochemical outcome of the reaction. mdpi.com

This inherent stereocontrol is particularly valuable in the synthesis of complex chiral molecules, such as the side chain of statin drugs. nih.gov DERA catalyzes a sequential, tandem aldol reaction where an acceptor aldehyde reacts with two molecules of acetaldehyde. researchgate.net This process installs two new stereocenters to form a stable cyclic hemiacetal. researchgate.net The enzyme exhibits exquisite control over this process, yielding the desired (3R,5S)-configured product with exceptional enantiomeric excess (ee >99.9%) and high diastereoselectivity. nih.govresearchgate.net The formation of other possible stereoisomers is minimal, highlighting the precision of the enzyme-controlled catalysis. researchgate.net

The stereoselectivity of DERA is not limited to its natural substrates. When accepting non-natural aldehydes, it still generates products with high stereopurity. This makes DERA a powerful tool for asymmetric synthesis, providing access to a wide range of chiral building blocks for the pharmaceutical and chemical industries. nih.govresearchgate.netisomerase.com

Furthermore, the stereoselectivity of DERA is not immutable and can be manipulated through protein engineering. Rational design and directed evolution have been used to not only enhance activity but also to alter or even invert the stereochemical preference of the enzyme. For example, a single S185G mutation in DERA from Geobacillus sp. was sufficient to reverse its natural enantioselectivity, enabling the synthesis of the opposite enantiomer of a heteroaryl aldol. researchgate.net This ability to engineer enantiocomplementary DERA variants significantly expands its synthetic utility, allowing for the targeted production of specific stereoisomers.

The biocatalytic prowess of DERA is most prominently showcased in its application to construct key chiral intermediates for the pharmaceutical industry. nih.gov Its unique ability to catalyze a sequential tandem aldol reaction makes it an exceptionally efficient tool for synthesizing complex molecules from simple, achiral starting materials. researchgate.net

The most significant industrial application of DERA is in the synthesis of the side chain common to several statin-type cholesterol-lowering agents. nih.govnih.govkaist.ac.kr This synthetic pathway typically involves the condensation of a 2-substituted acetaldehyde (e.g., chloroacetaldehyde or acetyloxy-acetaldehyde) with two molecules of acetaldehyde. nih.govresearchgate.net The DERA-catalyzed tandem reaction stereoselectively forms a 6-carbon chiral lactol intermediate, which contains the two crucial stereocenters of the final statin side chain. nih.govmdpi.com This enzymatic step provides the desired (3R,5S)-configured lactol with very high optical purity. researchgate.net The lactol is often subsequently oxidized, either chemically or via a second enzymatic step, to a more stable lactone, which serves as a versatile building block for the synthesis of various statins. nih.gov This chemoenzymatic route is highly efficient and environmentally friendly, and has been successfully implemented on an industrial scale using both isolated enzymes and whole-cell biocatalysts. nih.govresearchgate.net

Beyond statin precursors, DERA's synthetic utility extends to a variety of other valuable compounds. Its promiscuity allows for the synthesis of diverse deoxysugars, including dideoxy-, trideoxy-, aza-, and thio-sugars. nih.gov It has also been used to create pyrimidine (B1678525) nucleosides, 5-deoxy ketoses, and more complex nine-carbon sialic acid-type sugar derivatives through multi-step reactions. nih.gov

DERA is also a key component in multi-enzyme cascade reactions for the production of bulk and specialty chemicals. For instance, a synthetic pathway has been engineered in E. coli to produce (R)-1,3-butanediol (1,3-BDO), a valuable platform chemical, from glucose. nih.gov In this pathway, DERA catalyzes the condensation of two acetaldehyde molecules to form 3-hydroxybutanal, which is then reduced by an aldo-keto reductase to 1,3-BDO. nih.gov Another example is a three-step, one-pot enzymatic cascade that uses DERA to produce a δ-lactone from acetaldehyde, coupled with an alcohol dehydrogenase (ADH) for the oxidation step and a cofactor regeneration system. nih.govresearchgate.net These integrated pathways highlight the potential of DERA in creating efficient, sustainable biocatalytic processes for a range of valuable chemicals. nih.gov

Genetic Manipulation and Pathway Engineering for Metabolic Studies

The integration of DERA into engineered metabolic pathways within microbial hosts represents a powerful strategy for the in vivo biosynthesis of valuable chemicals from renewable feedstocks. nih.govmdpi.com This approach, often termed metabolic engineering or synthetic biology, involves the rational design and genetic manipulation of an organism's metabolic network to channel flux towards a desired product. mdpi.com

A prime example of this strategy is the microbial production of (R)-1,3-butanediol (1,3-BDO) in Escherichia coli. nih.gov An artificial biosynthetic pathway was constructed by introducing three heterologous enzymes: pyruvate (B1213749) decarboxylase to convert pyruvate into acetaldehyde, DERA to catalyze the self-condensation of two acetaldehyde molecules into 3-hydroxybutanal, and an aldo-keto reductase to reduce this intermediate to (R)-1,3-BDO. nih.govresearchgate.net In this engineered pathway, the DERA-catalyzed step was identified as a potential rate-limiting reaction. nih.gov Through systems metabolic engineering, which involves identifying and reducing the formation of by-products like ethanol (B145695) and acetoin, and increasing the metabolic flux through the DERA-catalyzed step, the production titer and yield of 1,3-BDO from glucose were significantly improved. researchgate.net

Genetic manipulation of the host strain is critical for the success of such engineered pathways. This includes not only the stable expression of the required pathway enzymes but also the modification of the host's native metabolism to increase the availability of precursors and cofactors, and to eliminate competing pathways that drain carbon away from the desired product. nih.gov

Another application of pathway engineering involving DERA is the artificial biosynthesis of dR5P itself. An in vitro synthetic pathway was constructed using a combination of thermophilic enzymes to produce dR5P from fructose (B13574). researchgate.net This demonstrates the potential to create novel, cell-free metabolic pathways for chemical synthesis by combining enzymes from different sources. researchgate.net

Structural Determination Techniques Applied to DERA

The three-dimensional (3D) structures of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) have been crucial for understanding its function and for enabling protein engineering efforts to improve its catalytic efficiency and substrate scope. nih.gov X-ray crystallography has been the primary technique used to elucidate the atomic-level structure of DERA from various organisms, including Escherichia coli. nih.govnih.gov

These structural studies have revealed that despite relatively low sequence identity among DERAs from different species, they all share a conserved TIM (α/β)8-barrel fold, which is a common architecture for Class I aldolases. nih.govwikipedia.org The active site, including the key catalytic amino acid residues, is also well-conserved. nih.gov

Crystallographic analyses have been performed on wild-type DERA enzymes as well as on engineered variants. nih.gov For instance, the crystal structures of E. coli DERA variants have been determined to understand the structural basis for altered substrate specificity. nih.gov One study determined the structure of a variant with and without its natural substrate, 2-deoxy-D-ribose 5-phosphate (DRP), bound in the active site. nih.gov This allows for a detailed examination of enzyme-substrate interactions. Ser238, for example, was identified through the E. coli DERA complex crystal structure as forming a hydrogen bond with the phosphate (B84403) group of the bound substrate. nih.gov

Furthermore, structural analysis of DERA has provided insights into its catalytic mechanism, which proceeds via the formation of a Schiff base intermediate with a critical lysine residue (Lys167 in E. coli DERA) in the active site. wikipedia.org The determination of these 3D structures has been a foundational step for structure-based protein design and engineering. nih.gov

In vitro and In vivo Assays for Enzymatic Activity

Measuring the enzymatic activity of DERA is fundamental for its characterization, engineering, and application in biotechnology. A variety of assays have been developed to quantify its activity both in controlled laboratory settings (in vitro) and within whole-cell systems (in vivo).

In vitro Assays

In vitro assays for DERA activity are typically performed using purified enzymes or cell-free extracts. nih.gov Several methods are commonly employed:

Coupled Enzyme Spectrophotometric Assay: A widely used method involves monitoring the cleavage of 2-deoxy-D-ribose 5-phosphate (DRP). nih.gov In this retro-aldol reaction, DERA breaks down DRP into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. researchgate.netmdpi.com The G3P produced is then acted upon by auxiliary enzymes, triosephosphate isomerase (TPI) and α-glycerophosphate dehydrogenase (GDH). mdpi.com GDH reduces G3P to glycerol-3-phosphate, a reaction that involves the simultaneous oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. nih.govmdpi.com The rate of DERA activity is determined by measuring the decrease in NADH absorbance at a wavelength of 340 nm using a spectrophotometer. nih.govresearchgate.net This assay can be adapted for use in microtiter plates for higher throughput screening. nih.gov A similar coupled system can be used to measure activity on the non-phosphorylated substrate, 2-deoxy-D-ribose. nih.gov

Fluorometric Assay: A sensitive fluorometric method has been developed for determining DERA activity. plos.org This assay uses 7-deoxyribosyl-4-methyl umbelliferone (B1683723) as a substrate. The retro-aldol reaction catalyzed by DERA releases the fluorescent molecule 4-methyl umbelliferone. plos.org The increase in fluorescence over time, measured with a fluorescence spectrometer, is directly proportional to the enzyme's activity. plos.org This method has been shown to be precise and effective, even for whole-cell catalysts. plos.org

Chromatographic Assays: Liquid chromatography (LC) methods can be used to monitor the aldol addition reaction. For example, the sequential aldol addition of acetaldehyde can be followed by incubating DERA with the substrate and then analyzing the reaction mixture using UPLC (Ultra-Performance Liquid Chromatography). nih.gov Another approach involves derivatizing the aldehyde products with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) before LC analysis, which allows for their detection and quantification. nih.gov

In vivo Assays

While true in vivo assays measuring DERA activity within a living organism's complex metabolic network are intricate, activity measurements using whole-cell biocatalysts are common and provide a close approximation of performance in a cellular context. plos.orgresearchgate.net

Q & A

Basic Research Questions

Q. How is the structure of 2-deoxy-5-O-phosphono-D-erythro-pentose validated experimentally?

- Methodological Answer: Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For example, spectral data for related compounds like 2'-deoxycytidine-5'-diphosphate (dCDP) are curated in mzCloud, which includes high-quality MS/MS fragmentation patterns and NMR chemical shifts . Systematic naming conventions (IUPAC) further aid in structural identification .

Q. What are the primary metabolic roles of 2-deoxy-5-O-phosphono-D-erythro-pentose?

- Methodological Answer: This compound is a key intermediate in nucleotide metabolism, particularly in the biosynthesis of deoxyribonucleotides. Researchers can map its metabolic pathways using databases like DEPOD (Human DEPhOsphorylation Database), which catalogs phosphatase-substrate interactions and pathway associations. DEPOD’s "Pathway Mapping" section provides curated data on non-protein substrates, including phosphorylated sugars .

Q. What analytical techniques are suitable for quantifying 2-deoxy-5-O-phosphono-D-erythro-pentose in biological samples?

- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity and specificity. For instance, mzCloud provides manually curated MS data for structurally similar metabolites, enabling method optimization for low-concentration detection. Stable isotope-labeled internal standards can improve quantification accuracy .

Advanced Research Questions

Q. How can contradictions in degradation pathways of 2-deoxy-5-O-phosphono-D-erythro-pentose under oxidative stress be resolved?

- Methodological Answer: Irreproducible degradation products (e.g., lactone derivatives) may arise from variable reaction conditions or incomplete radical quenching. Controlled radiolysis experiments with standardized oxygen levels and pH buffers are critical. Replicate studies using electron paramagnetic resonance (EPR) to track OH radical interactions can clarify decomposition mechanisms .

Q. What challenges arise in synthesizing enantiomerically pure 2-deoxy-5-O-phosphono-D-erythro-pentose?

- Methodological Answer: Stereochemical control during phosphorylation is a major hurdle. Enzymatic synthesis using kinases (e.g., deoxyribose-phosphate kinases) offers higher specificity than chemical methods. Purification via ion-exchange chromatography or affinity tags (e.g., His-tagged enzymes) ensures enantiomeric purity. Comparative studies on related pentose phosphates highlight the importance of protecting group strategies .

Q. How does 2-deoxy-5-O-phosphono-D-erythro-pentose interact with phosphatase enzymes in nucleotide recycling?

- Methodological Answer: DEPOD’s "Non-Protein Substrates" section lists phosphatases that hydrolyze phosphoester bonds in sugar phosphates. Kinetic assays (e.g., malachite green for phosphate release) combined with molecular docking simulations can identify active-site residues involved in substrate recognition. Mutagenesis studies on conserved catalytic motifs (e.g., CX5R in protein tyrosine phosphatases) further elucidate interaction mechanisms .

Q. What computational tools are effective for modeling the conformational dynamics of 2-deoxy-5-O-phosphono-D-erythro-pentose?